4-Iodo-2,3-dihydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

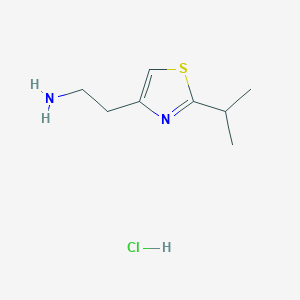

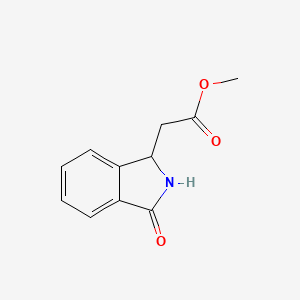

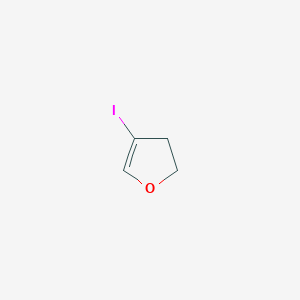

4-Iodo-2,3-dihydrofuran is a chemical compound with the molecular formula C4H5IO . It has an average mass of 195.986 Da and a monoisotopic mass of 195.938507 Da .

Synthesis Analysis

The synthesis of this compound involves the regio-selective synthesis of iodo-substituted dihydrofurans from amine substituted alkynols . The resulting iodo-substituted dihydrofurans have been further diversified by C–C couplings and C–N coupling reactions to afford a diverse range of substituted dihydrofuran derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H5IO/c5-4-1-2-6-3-4/h3H,1-2H2 . The compound is a light yellow liquid .Chemical Reactions Analysis

The 2,3-dihydrofuran ring can be synthesized by several methods. These routes usually involve cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts . Iodine can also serve as a catalyst as well as Raney nickel .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.99 . It is a light yellow liquid . The compound should be stored at 0-8°C .Applications De Recherche Scientifique

Synthesis Methods

- 4-Iodo-2,3-dihydrofuran derivatives have been synthesized through various methods. For instance, a diastereoselective synthesis of trans-2,3-dihydrofurans was achieved using pyridinium ylide in a tandem reaction, demonstrating the versatility in creating these compounds (Wang et al., 2009).

- Another approach involved I2-induced cyclization of 2-alkenyl substituted 1,3-dicarbonyl compounds to produce various furan derivatives, highlighting the adaptability of this compound in different chemical reactions (Antonioletti et al., 1988).

Pharmaceutical and Natural Product Chemistry

- Dihydrofuran cores, including this compound derivatives, are commonly incorporated into significant scaffolds in pharmaceutical and natural product chemistry. They have been utilized to construct spiro-dihydrofuran and amino dihydrofuran scaffolds, showcasing their importance in drug discovery and synthetic chemistry (Nangunuri et al., 2023).

Catalytic and Synthetic Applications

- The compound has been used in various catalytic and synthetic applications. For example, palladium-catalyzed Heck arylation of 2,3-dihydrofuran has been studied, demonstrating the compound's utility in catalytic sequences leading to diverse chemical structures (Morel et al., 2014).

Regioselective Synthesis

- This compound derivatives have been utilized in the regioselective synthesis of various chemical structures. For instance, electronically modified amine substituted alkynols have been used for the regio-selective synthesis of iodo-substituted dihydrofurans, indicating the compound's versatility in fine-tuning chemical reactions (V et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

4-Iodo-2,3-dihydrofuran is a chemical compound that is often used in organic synthesis It’s known to be used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, this compound may act as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of new carbon–carbon bonds, which can significantly impact the structure and function of synthesized molecules .

Pharmacokinetics

As a chemical used primarily in organic synthesis, its bioavailability would likely depend on the specific context of its use, including factors such as the presence of other compounds and the conditions of the reaction .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In Suzuki–Miyaura coupling reactions, it contributes to the formation of new carbon–carbon bonds, potentially leading to the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions of the reaction, such as temperature and pH, can impact the compound’s reactivity . Additionally, the presence of other compounds, such as catalysts or reagents, can also affect the compound’s action .

Propriétés

IUPAC Name |

4-iodo-2,3-dihydrofuran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO/c5-4-1-2-6-3-4/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOVXTQSBPKXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)

![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)